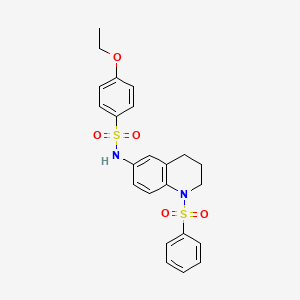

4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

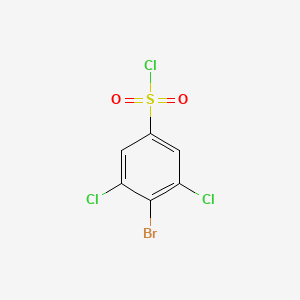

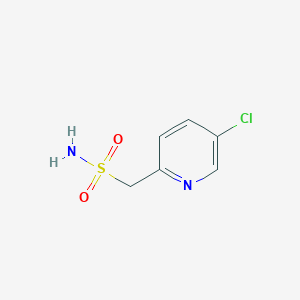

The compound “4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a benzenesulfonamide derivative. Benzenesulfonamides are a class of organic compounds that contain a sulfonamide group attached to a benzene ring . They are known for their various biological activities and are used in the synthesis of a wide range of therapeutic agents .

Chemical Reactions Analysis

As a benzenesulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the sulfonamide group could be hydrolyzed under acidic or alkaline conditions. The tetrahydroquinoline moiety could also undergo various transformations, depending on the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility, while the ethoxy group could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen

- N-benzenesulfonyl amino acid esters, including our compound, have demonstrated antiviral properties . Researchers have explored their potential in inhibiting viral replication and preventing infections. Further studies could focus on specific viruses and mechanisms of action.

- The N-benzenesulfonyl scaffold has been associated with anti-cancer effects . Investigating the impact of our compound on cancer cell lines, understanding its mode of action, and optimizing its structure for enhanced efficacy could be valuable.

- N-benzenesulfonyl amino acid derivatives, such as our compound, may exhibit anti-inflammatory activity . Researchers could explore its effects on inflammatory pathways, cytokine production, and potential therapeutic applications.

- The compound’s sulfonamide group suggests potential antimicrobial properties . Investigating its activity against bacteria, fungi, and other pathogens could provide insights for drug development.

- N-benzenesulfonyl amino acid esters can mimic pyrabactin, activating ABA receptors . ABA is involved in stress responses and plant growth regulation. Our compound’s similarity to pyrabactin warrants further investigation in plant biology.

- N-benzenesulfonyl amino acid esters serve as versatile synthetic intermediates . Researchers can use them to construct more complex molecules, potentially leading to novel drugs or materials.

Antiviral Activity

Anti-Cancer Potential

Anti-Inflammatory Properties

Antimicrobial Applications

Activation of Abscisic Acid (ABA) Receptors

Synthetic Building Blocks

Wirkmechanismus

Target of Action

It is known that similar compounds have shown antibacterial activity .

Mode of Action

It has been observed that similar compounds generate reactive oxygen species (ros) and reactive nitrogen species in their lethality . This suggests that the compound may interact with its targets by inducing oxidative stress, leading to bacterial cell death .

Biochemical Pathways

The generation of reactive oxygen species suggests that it may interfere with the redox homeostasis of the bacterial cells . This can lead to damage to cellular components and ultimately cell death .

Pharmacokinetics

It has been noted that similar compounds are very stable and slightly more soluble than their analogues in most organic solvents compatible with microbiological assays , which could potentially influence their bioavailability.

Result of Action

The compound and its analogues have demonstrated bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy revealed a disturbed membrane architecture in the treated bacterial cells , indicating that the compound’s action results in significant cellular damage.

Eigenschaften

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5S2/c1-2-30-20-11-13-21(14-12-20)31(26,27)24-19-10-15-23-18(17-19)7-6-16-25(23)32(28,29)22-8-4-3-5-9-22/h3-5,8-15,17,24H,2,6-7,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVAORLXULARJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2819069.png)

![N-(3,4-dimethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2819076.png)

![3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2819083.png)

![[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2819087.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2819090.png)